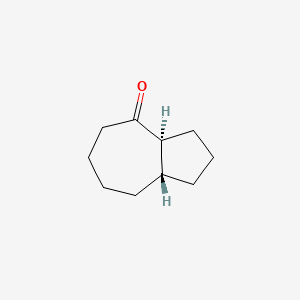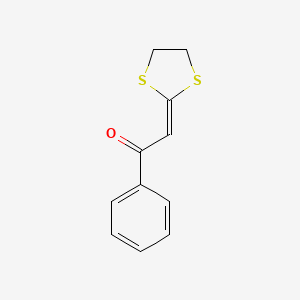
2-Benzoylmethylene-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoylmethylene-1,3-dithiolane is an organic compound characterized by a dithiolane ring structure with a benzoylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylmethylene-1,3-dithiolane typically involves the reaction of benzoylmethylene chloride with 1,3-propanedithiol in the presence of a base. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the dithiolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoylmethylene-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzoylmethylene group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols or thiols.
Substitution: Various substituted benzoylmethylene derivatives.
Scientific Research Applications
2-Benzoylmethylene-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Benzoylmethylene-1,3-dithiolane involves its ability to undergo various chemical transformations. The dithiolane ring can act as a nucleophile or electrophile, depending on the reaction conditions. The benzoylmethylene group can participate in conjugate addition or substitution reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
1,3-Dithiane: Similar to 1,3-dithiolane but with a different ring structure.
1,3-Dithiolane-2-thione: Contains a thione group instead of a methylene group.
2-Benzoylmethylene-1,3-dithiane: Similar structure but with a dithiane ring.
Uniqueness: 2-Benzoylmethylene-1,3-dithiolane is unique due to its specific combination of a benzoylmethylene group and a dithiolane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C11H10OS2 |
|---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C11H10OS2/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
VCHBEZQCHRGNJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=CC(=O)C2=CC=CC=C2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723004.png)
![2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14723009.png)
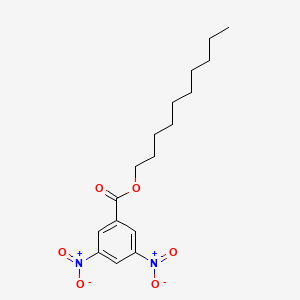

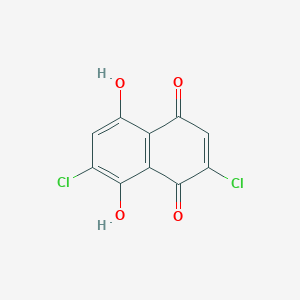
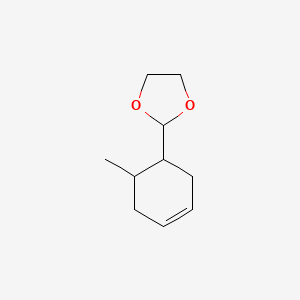
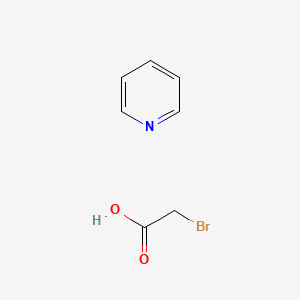

![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)
![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)
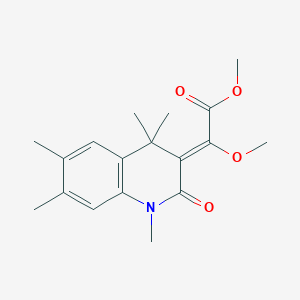

![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
